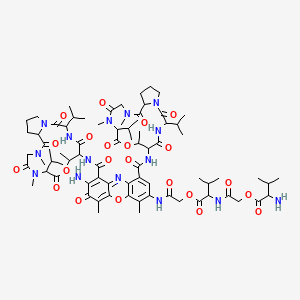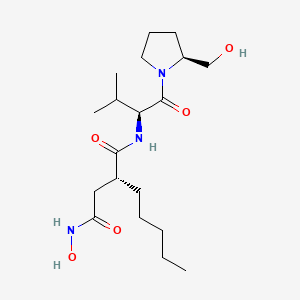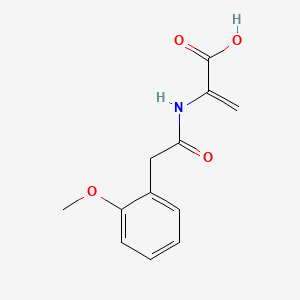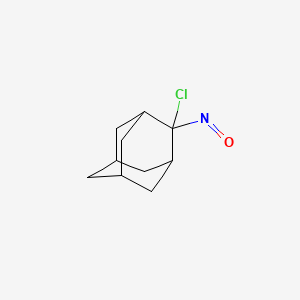
Tyrphostin B48
Overview
Description
Tyrphostin B48 is a synthetic compound that belongs to the class of tyrosine kinase inhibitors. It is known for its ability to inhibit the activity of tyrosine kinases, which are enzymes responsible for the phosphorylation of tyrosine residues in proteins. This inhibition can affect various cellular processes, including cell growth, differentiation, and metabolism. This compound has been studied for its potential therapeutic applications, particularly in the treatment of cancer and other diseases involving abnormal tyrosine kinase activity .
Scientific Research Applications
Tyrphostin B48 has been extensively studied for its scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of tyrosine kinases and their role in various chemical reactions.
Biology: Investigated for its effects on cellular processes, including cell growth, differentiation, and apoptosis.
Medicine: Explored for its potential therapeutic applications in treating cancer, autoimmune diseases, and other conditions involving abnormal tyrosine kinase activity.
Industry: Utilized in the development of new drugs and therapeutic agents targeting tyrosine kinases
Mechanism of Action
Tyrphostin B48 exerts its effects by inhibiting the activity of tyrosine kinases. It binds to the active site of the enzyme, preventing the phosphorylation of tyrosine residues in target proteins. This inhibition disrupts various signaling pathways involved in cell growth, differentiation, and metabolism. The molecular targets of this compound include the aryl hydrocarbon receptor (AhR) and heat shock protein 90 (HSP90), which play crucial roles in cellular processes .
Biochemical Analysis
Biochemical Properties
Tyrphostin B48 interacts with several enzymes and proteins. It is known to inhibit the activation of the aryl hydrocarbon receptor (AhR), a transcription factor activated by dioxin and related xenobiotics . The inhibitory effects of this compound on endogenous tyrosine kinase activity have been evaluated by detecting alterations in the tyrosine phosphorylation states of cellular proteins .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It suppresses the transcriptional activation of AhR induced by 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) . It also inhibits the nuclear localization of AhR . In human glioma cell lines, this compound has been observed to inhibit dose-dependently the EGF-stimulated cell growth and tyrosine autophosphorylation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with AhR. It inhibits the nuclear localization of AhR induced by TCDD, although the amount of AhR protein is not altered . This suggests that this compound exerts its effects at the molecular level through binding interactions with biomolecules, leading to changes in gene expression.
Temporal Effects in Laboratory Settings
It has been observed that the optimum time for the maximum inhibitory effect on tyrosine autophosphorylation is 12 to 18 hours after treatment with this compound .
Metabolic Pathways
Its role as a tyrosine kinase inhibitor suggests that it may interact with enzymes or cofactors involved in tyrosine kinase pathways .
Subcellular Localization
It has been observed to inhibit the nuclear localization of AhR , suggesting that it may have effects on the activity or function of this protein in specific compartments or organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tyrphostin B48 involves several steps, starting with the preparation of the core structure, which is a benzylidene-cyanoacetamide derivative. The key steps include:
Condensation Reaction: The initial step involves the condensation of a benzaldehyde derivative with cyanoacetamide in the presence of a base, such as sodium hydroxide, to form the benzylidene-cyanoacetamide core.
Hydroxylation: The next step involves the hydroxylation of the aromatic ring to introduce hydroxyl groups at specific positions. This can be achieved using reagents such as hydrogen peroxide or other oxidizing agents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. Industrial methods also incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
Tyrphostin B48 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the aromatic ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: The cyano group can be reduced to form amines or other reduced products.
Substitution: The aromatic ring can undergo substitution reactions, where the hydroxyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Halogenating agents, sulfonating agents, or other electrophilic reagents.
Major Products Formed
Oxidation Products: Quinones, hydroxylated derivatives.
Reduction Products: Amines, reduced cyano derivatives.
Substitution Products: Halogenated, sulfonated, or other substituted derivatives.
Comparison with Similar Compounds
Similar Compounds
Herbimycin A: Another tyrosine kinase inhibitor with a different mechanism of action.
Genistein: A natural compound that inhibits tyrosine kinases and has been studied for its anticancer properties.
Tyrphostin AG538: A closely related compound with similar inhibitory effects on tyrosine kinases
Uniqueness of Tyrphostin B48
This compound is unique due to its specific structure and the presence of hydroxyl groups on the aromatic ring, which contribute to its inhibitory activity. Its ability to inhibit the nuclear localization of the aryl hydrocarbon receptor induced by dioxin distinguishes it from other tyrosine kinase inhibitors .
Properties
IUPAC Name |
(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-phenylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c17-10-12(8-11-6-7-14(19)15(20)9-11)16(21)18-13-4-2-1-3-5-13/h1-9,19-20H,(H,18,21)/b12-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHOVJYOELRGMV-XYOKQWHBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201018515 | |
| Record name | (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-phenylprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201018515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133550-35-3, 139087-53-9 | |
| Record name | (2E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-phenyl-2-propenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133550-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AG 494 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139087539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tyrphostin B48 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16774 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-phenylprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201018515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tyrphostin AG 494 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Tyrphostin B494?
A: Tyrphostin B48 (also known as AG 494) is a potent and selective inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. [] It acts as an ATP-competitor, binding to the ATP-binding site of EGFR and blocking its phosphorylation activity. [] This inhibition disrupts downstream signaling cascades involved in cell proliferation, differentiation, and survival. []
Q2: How does this compound affect the cellular response to Angiotensin II?
A: Research suggests that this compound can inhibit the angiotensin II-induced stimulation of phospholipase C γ1 (PLCγ1) in vascular smooth muscle cells. [, ] This inhibition is likely due to this compound's ability to block the tyrosine kinase activity required for the activation of PLCγ1 by angiotensin II. [, ]
Q3: Does this compound impact the aryl hydrocarbon receptor (AhR) pathway?
A: While this compound is known as an EGFR tyrosine kinase inhibitor, studies demonstrate it can also inhibit the nuclear localization of AhR induced by 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) in human Caco-2 cells. [] Importantly, unlike other tyrosine kinase inhibitors like Herbimycin A, this compound doesn't affect the overall amount of AhR protein. [] This suggests a specific interference with AhR nuclear translocation rather than protein degradation.
Q4: What is the impact of this compound on cell cycle progression?
A: Research indicates that this compound can induce cell cycle arrest in the G1 phase in both DU 145 prostate cancer cells and A549 lung cancer cells. [] This arrest is consistent with the inhibition of EGFR signaling, which plays a role in cell cycle progression.
Q5: What are the implications of this compound's effects on ERK and AKT activity?
A: this compound's impact on ERK and AKT activity appears to be cell type-dependent. [] In DU 145 cells, this compound significantly decreased the enzymatic activity of both ERK and AKT. [] Conversely, in A549 cells, only AKT phosphorylation was effectively inhibited by this compound. [] This highlights the complexity of cellular signaling and the need for further investigation into the specific mechanisms involved.
Q6: What is the significance of silica-induced NF-κB activation and its modulation by this compound?
A: Studies demonstrate that silica exposure can activate NF-κB in macrophages, a process mediated by reactive oxygen species (ROS) and protein tyrosine kinases. [, ] Importantly, this compound effectively prevented this silica-induced NF-κB activation, suggesting its potential therapeutic role in mitigating silica-related inflammatory responses. [, ]
Q7: Does this compound influence bone formation or interact with BMP9 signaling?
A: While not directly addressed in the provided research papers, it's worth noting that a related compound, AG-494, alongside AG-1478, was found to inhibit the synergistic effect of EGF on BMP9-induced osteogenic differentiation in a dose- and time-dependent manner. [] This suggests a potential role of EGFR tyrosine kinase inhibition, potentially by this compound as well, in modulating bone formation pathways.
Q8: What analytical methods are commonly used to study this compound?
A: Common analytical techniques used in the research include Western blotting to assess protein expression and phosphorylation levels, chemiluminescence assays to measure ROS production, and electrophoretic mobility shift assays (EMSA) to determine NF-κB DNA binding activity. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
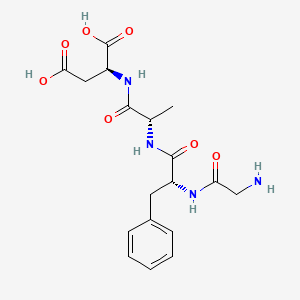
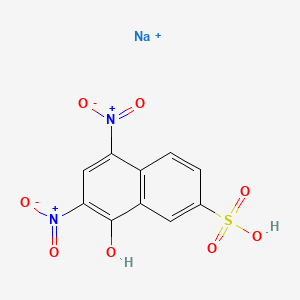
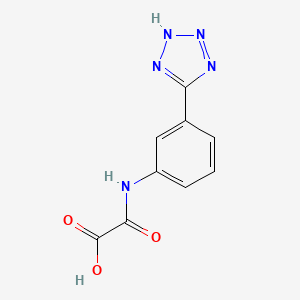
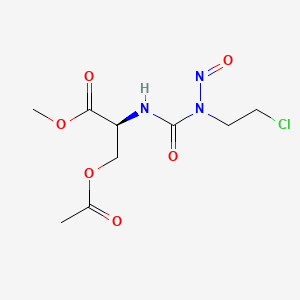

![7-[2-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]ethyl]-1,3-dimethylpurine-2,6-dione;7-[2-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]ethyl]-1,3-dimethylpurine-2,6-dione;dihydrochloride](/img/structure/B1664351.png)



![[2-[[8-Amino-4,6-dimethyl-7-oxo-1,9-bis[[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]carbamoyl]phenoxazin-3-yl]amino]-2-oxoethyl] 2-amino-3-methylbutanoate](/img/structure/B1664362.png)
